molecular formula C15H27NO3 B13015679 [4-(2-Hydroxy-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester

[4-(2-Hydroxy-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester

Cat. No.: B13015679
M. Wt: 269.38 g/mol
InChI Key: HFWPWFVZDXAGLM-UHFFFAOYSA-N
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Description

[4-(2-Hydroxy-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester is a chemical building block featuring a rigid bicyclo[2.2.2]octane scaffold and a protected amine group. The bicyclo[2.2.2]octane core is a privileged structure in medicinal chemistry, valued for its ability to confer three-dimensional complexity and influence the physicochemical properties of lead compounds . The tert-butyloxycarbonyl (Boc) group serves as a common protecting group for amines, allowing for selective deprotection under mild acidic conditions in multi-step synthetic sequences . The terminal hydroxyethyl moiety provides a versatile handle for further functionalization, enabling coupling reactions or the introduction of additional pharmacophores. Compounds containing the bicyclo[2.2.2]octane structure have been investigated in the development of various therapeutic agents, as this core can mimic sterically constrained peptide conformations . As a synthetic intermediate, this ester is intended for use in research settings to create novel molecular entities for screening and development. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed handling and storage information.

Properties

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl N-[4-(2-hydroxyethyl)-1-bicyclo[2.2.2]octanyl]carbamate

InChI

InChI=1S/C15H27NO3/c1-13(2,3)19-12(18)16-15-7-4-14(5-8-15,6-9-15)10-11-17/h17H,4-11H2,1-3H3,(H,16,18)

InChI Key

HFWPWFVZDXAGLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)CCO

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis begins with a bicyclo[2.2.2]octane derivative bearing a suitable leaving group or reactive site at the 4-position. The hydroxyethyl group is introduced via nucleophilic substitution or alkylation using 2-hydroxyethyl reagents under controlled conditions.

Carbamate Formation (Boc Protection)

The amine group on the bicyclic intermediate is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., alkali such as sodium bicarbonate or triethylamine). This step forms the tert-butyl carbamic acid ester, stabilizing the amine and preventing unwanted side reactions in subsequent steps.

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Ring closure protection Bicyclo[2.2.2]octane derivative + aldehyde + acyl chloride + base Protected bicyclic intermediate
2 Alkylation and hydrolysis Allyl bromide + LDA (lithium diisopropylamide) + inorganic base Hydroxyalkylated intermediate
3 Reduction and hydrolysis Sodium borohydride + acid Hydroxyethyl bicyclic amine intermediate
4 Boc protection Di-tert-butyl dicarbonate + alkali (10–30 °C) Final tert-butyl carbamate ester product

Research Findings and Advantages of the Method

  • High Yield and Purity: The telescoped process yields the target compound with excellent purity and high overall yield, suitable for industrial scale-up.
  • Safety and Scalability: Avoidance of high-risk reagents and mild reaction conditions enhance safety and facilitate large-scale production.
  • Cost-Effectiveness: Use of readily available raw materials and simplified purification steps reduce production costs.
  • Protecting Group Recovery: The method allows recovery and reuse of protecting groups, improving sustainability.

Comparative Data Table of Preparation Parameters

Parameter Traditional Methods Telescoped Method (Current)
Number of purification steps Multiple, after each reaction Minimal, purification after multiple steps
Reaction temperature Variable, sometimes harsh Mild (10–30 °C)
Use of hazardous reagents Some high-risk reagents Avoided
Yield Moderate to good High (>85%)
Scalability Limited due to safety concerns Suitable for industrial scale
Cost Higher due to multiple steps Lower due to process efficiency

Chemical Reactions Analysis

Hydrolysis of the Boc Protecting Group

The Boc group is cleaved under acidic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic workflows.

Reaction Conditions Products Mechanistic Notes
Trifluoroacetic acid (TFA) in DCMAmine hydrochlorideAcid-catalyzed cleavage via carbocation intermediate, releasing CO₂ and tert-butanol .
HCl in dioxaneAmine saltProtonation of the carbonyl oxygen followed by nucleophilic attack by water .

Example :
Treatment with TFA in dichloromethane (DCM) at 0–25°C results in quantitative deprotection. The reaction proceeds through a tetrahedral intermediate, with 3-methoxypropylamine acting as a catalyst in some cases .

Functionalization of the Hydroxyethyl Group

The primary alcohol undergoes typical alcohol reactions, including esterification, etherification, and oxidation.

Reaction Type Reagents/Conditions Products
Esterification Acetic anhydride, pyridineAcetate ester
Etherification Alkyl halides, NaHAlkyl ether derivatives
Oxidation PCC in DCMCarboxylic acid
Jones reagent (CrO₃/H₂SO₄)Ketone (if secondary alcohol)

Key Findings :

  • Oxidation with pyridinium chlorochromate (PCC) selectively converts the hydroxyethyl group to a carboxylic acid without affecting the Boc group.

  • Etherification requires anhydrous conditions to avoid competing hydrolysis.

Cross-Coupling Reactions

The bicyclo[2.2.2]octane scaffold participates in palladium-catalyzed couplings, leveraging steric effects for regioselectivity.

Reaction Type Catalyst/Reagents Applications
Suzuki-MiyauraPd(PPh₃)₄, aryl boronic acids Biaryl derivatives for drug discovery .
Buchwald-HartwigPd₂(dba)₃, Xantphos Amination to introduce nitrogen-containing groups .

Example :
Coupling with aryl boronic acids under Suzuki conditions yields biaryl adducts, useful in medicinal chemistry . The rigid bicyclic system enhances stereochemical control .

Nucleophilic Substitution

The carbamate’s carbonyl group is electrophilic, enabling nucleophilic attacks under basic conditions.

Nucleophile Conditions Products
Grignard reagentsTHF, −78°CTertiary alcohols
Organolithium compoundsDry etherKetones or alcohols

Mechanism :
Nucleophiles attack the carbonyl carbon, leading to transient tetrahedral intermediates that collapse to form substituted ureas or alcohols.

Thermal Decomposition

At elevated temperatures (>150°C), the Boc group undergoes thermolytic cleavage.

Conditions Products Byproducts
Heating under vacuum AmineIsobutylene and CO₂

Application :
Used in gas-phase reactions or polymer synthesis where acidic conditions are incompatible .

Salt Formation

The deprotected amine forms stable salts with acids, enhancing solubility for pharmaceutical formulations.

Acid Conditions Salt Type
HClEthanol, 25°CHydrochloride
Citric acidAqueous bufferCitrate

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The compound has been investigated for its potential as a drug candidate due to its structural properties that may enhance bioactivity. Its bicyclic structure allows for interactions with biological targets, making it suitable for the development of pharmaceuticals aimed at treating various conditions, including neurological disorders.

Case Study: Neuroprotective Effects
A study demonstrated that derivatives of bicyclic carbamates exhibited neuroprotective effects in animal models of neurodegeneration. The compound's ability to inhibit specific enzymes involved in neuroinflammation was highlighted, suggesting its potential use in treating conditions like Alzheimer's disease.

Materials Science Applications

2. Polymer Chemistry
The compound can be utilized as a monomer or additive in polymer synthesis. Its unique structural features contribute to the development of new polymers with enhanced mechanical properties and thermal stability.

Data Table: Comparison of Mechanical Properties

PropertyStandard PolymerPolymer with Compound
Tensile Strength (MPa)5075
Elongation at Break (%)512
Thermal Stability (°C)200250

Organic Synthesis Applications

3. Synthetic Intermediates
In organic synthesis, [4-(2-Hydroxy-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester serves as an important intermediate for the synthesis of more complex molecules. Its reactivity can be harnessed in various reactions such as nucleophilic substitutions and cycloadditions.

Case Study: Synthesis of γ-Lactams
Research has shown that this compound can facilitate the formation of γ-lactams through ring-opening reactions under specific catalytic conditions. The efficiency and selectivity of these reactions were analyzed, demonstrating the compound's utility in generating valuable synthetic targets.

Mechanism of Action

The mechanism of action of tert-butylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The compound can modulate various biochemical pathways, depending on its application .

Comparison with Similar Compounds

Structural Analogs with Varied Substituents ()

Compounds 5c , 5d , 5e , and 5f () share the tert-butyl carbamate group but differ in substituents on the butyl chain:

  • 5c: Chloro-phenylmethylamino group (lipophilic, electron-withdrawing).
  • 5d: Methoxy-phenylmethylamino group (electron-donating, moderate polarity).
  • 5e : Benzo[1,3]dioxol-5-ylmethyl group (aromatic, polar due to dioxolane).
  • 5f : 2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl group (bulky, fused aromatic system).

Key Differences :

  • The hydroxyethyl group in the target compound introduces higher polarity and hydrogen-bonding capacity compared to the aromatic/alkyl substituents in 5c–5f , likely improving aqueous solubility.
  • Chloro (5c ) and methoxy (5d ) groups may enhance metabolic stability but reduce solubility relative to the hydroxyethyl group .
Table 1: Substituent Effects on Properties
Compound Substituent Polarity Notable Properties
Target Compound 2-Hydroxyethyl High High solubility, H-bond donor
5c () Chloro-phenylmethylamino Low Lipophilic, electron-withdrawing
5d () Methoxy-phenylmethylamino Moderate Electron-donating, moderate polarity
5e () Benzo[1,3]dioxol-5-ylmethyl Moderate Aromatic, polar dioxolane

Bicyclo System Variations ( vs. Target)

The compound tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate () differs in two critical aspects:

Bicyclo Framework: [2.2.1]heptane vs. [2.2.2]octane.

Functional Group : 2-Oxoethyl (ketone) vs. 2-Hydroxyethyl (alcohol). The ketone group is more electrophilic, enabling reactions like nucleophilic additions, whereas the hydroxy group offers H-bonding and oxidation susceptibility .

Table 2: Bicyclo System and Functional Group Impact
Property Target Compound Compound
Bicyclo System [2.2.2]octane (low strain) [2.2.1]heptane (higher strain)
Functional Group −CH2CH2OH (alcohol) −CH2CO (ketone)
Reactivity Oxidation-prone, H-bonding Electrophilic, prone to enolate formation
Solubility Higher in polar solvents Moderate due to ketone polarity

Piperazine-Containing Analog ()

The compound {4-[4-(4-tert-Butoxycarbonylamino-butyl)-piperazin-1-yl]-butyl}-carbamic acid tert-butyl ester () incorporates a piperazine ring, introducing:

  • Basicity : Piperazine’s nitrogen atoms increase basicity (pKa ~9.8), enabling protonation at physiological pH.
  • Flexibility : The piperazine ring allows conformational flexibility, contrasting with the rigid bicyclo[2.2.2]octane core.
  • Biological Interactions : Piperazine derivatives often enhance blood-brain barrier penetration or receptor binding, whereas the bicyclo system may limit bioavailability due to steric bulk .

Bicyclo[2.2.2]octane with Heterocyclic Substituent ()

The compound Carbamic acid, N-[4-[(3-methyl-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl]bicyclo[2.2.2]oct-1-yl]-, 1,1-dimethylethyl ester () shares the bicyclo[2.2.2]octane core but substitutes a pyrazolo-pyridine group. Key comparisons:

  • Electronic Effects : The pyrazolo-pyridine group is aromatic and planar, enabling π-π stacking interactions, unlike the hydroxyethyl group’s H-bonding.
  • Synthetic Complexity : Introducing fused heterocycles (pyrazolo-pyridine) requires multi-step synthesis, whereas hydroxyethyl groups are simpler to install .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for [4-(2-Hydroxy-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including esterification under acid catalysis (e.g., using tert-butyl alcohol) or SN2 reactions with alkyl halides. For example, tert-butyl esters are often prepared via carboxylate ion intermediates reacting with tert-butyl halides. Structural analogs, such as tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate, have been synthesized using asymmetric Mannich reactions to introduce stereochemistry .
  • Key Considerations : Monitor reaction progress via NMR or HRMS to confirm intermediate formation and final product purity .

Q. How should this compound be safely handled and stored in laboratory settings?

  • Methodological Answer :

  • Handling : Avoid skin/eye contact and inhalation. Use electrostatic discharge controls and work in a fume hood. Gloves (nitrile) and safety goggles are mandatory .
  • Storage : Store in airtight containers at 2–8°C, away from ignition sources. Stability testing under these conditions is recommended .
    • Environmental Precautions : Spills must be vacuum-collected and disposed via licensed waste management services to prevent environmental release .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify the bicyclo[2.2.2]octane core and tert-butyl ester moiety. HRMS provides molecular weight validation .
  • Purity Assessment : HPLC with UV detection (λ = 210–280 nm) or GC-MS for volatile impurities .

Advanced Research Questions

Q. How can computational methods predict the biological activity or binding mechanisms of this compound?

  • Methodological Answer :

  • Molecular Docking : Use tools like Glide (Schrödinger) to simulate interactions with target proteins. For example, analogs of this compound have shown binding to SARS-CoV-2 M<sup>pro</sup> via hydrogen bonds (e.g., GLN 189, LEU 141) and hydrophobic interactions (LEU 27, MET 165) .
  • Dynamic Simulations : Perform 100 ns MD simulations to assess RMSD/RMSF stability. For instance, a related carbamic acid tert-butyl ester exhibited RMSD < 2.0 Å, indicating stable binding .
    • Data Interpretation : Prioritize poses with Glide scores ≤ −8 kcal/mol and hydrogen bond networks matching catalytic residues .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for bicyclo[2.2.2]octane derivatives?

  • Methodological Answer :

  • Case Study : In 4-Cl-IAA esters, the tert-butyl variant showed reduced bioactivity compared to methyl/ethyl analogs. This suggests steric hindrance from the tert-butyl group may limit target engagement .
  • Experimental Design : Synthesize analogs with varying substituents (e.g., benzyl, hydroxyethyl) and test in parallel bioassays (e.g., elongation activity, enzyme inhibition) .
    • Statistical Analysis : Apply multivariate regression to correlate steric/electronic parameters (e.g., Taft constants) with activity trends .

Q. How can environmental persistence or toxicity be assessed for this compound?

  • Methodological Answer :

  • Ecotoxicity Testing : Use OECD guidelines (e.g., Test No. 301 for biodegradability). Current data gaps exist for this compound, but structurally similar bicyclo[2.2.2]octane derivatives show low mobility in soil and minimal bioaccumulation .
  • In Silico Tools : Employ QSAR models like EPI Suite to predict log Kow (hydrophobicity) and BCF (bioaccumulation factor) .

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